- Dihydropyrazolone-pyrimidine compound, preparation method and use, World Intellectual Property Organization, , ,

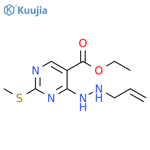

Cas no 955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one)

![2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one structure](https://pt.kuujia.com/scimg/cas/955369-56-9x500.png)

955369-56-9 structure

Nome do Produto:2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

- C17H19N5O2S

- CTAHQYLRFXBFKB-UHFFFAOYSA-N

- 6463AC

- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-methylsulfanyl-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one

- AX8237640

- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol

- CID 67170189

- 1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)

- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)

- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(

- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one

- 2-allyl-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-

- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- O10638

- SCHEMBL1810979

- 1-[6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL]-6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE

- AKOS016007138

- MFCD19443207

- DTXSID20736551

- DS-17754

- 955369-56-9

- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- CS-M1027

- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one

-

- MDL: MFCD19443207

- Inchi: 1S/C17H19N5O2S/c1-5-9-21-15(23)11-10-18-16(25-4)20-14(11)22(21)13-8-6-7-12(19-13)17(2,3)24/h5-8,10,24H,1,9H2,2-4H3

- Chave InChI: CTAHQYLRFXBFKB-UHFFFAOYSA-N

- SMILES: O=C1N(CC=C)N(C2C=CC=C(C(C)(C)O)N=2)C2C1=CN=C(SC)N=2

Propriedades Computadas

- Massa Exacta: 357.12594604g/mol

- Massa monoisotópica: 357.12594604g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 7

- Contagem de Átomos Pesados: 25

- Contagem de Ligações Rotativas: 5

- Complexidade: 517

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 108

- XLogP3: 2.1

Propriedades Experimentais

- Densidade: 1.39±0.1 g/cm3(Predicted)

- Ponto de ebulição: 565.6±60.0 °C(Predicted)

- pka: 13.25±0.29(Predicted)

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319

- Declaração de Advertência: P261-P305+P351+P338

- Condição de armazenamento:Sealed in dry,2-8°C(BD237640)

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM151713-250mg |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95% | 250mg |

$617 | 2024-07-18 | |

| Chemenu | CM151713-1g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95% | 1g |

$916 | 2021-08-05 | |

| Ambeed | A272272-100mg |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95% | 100mg |

$385.0 | 2025-03-03 | |

| Ambeed | A272272-1g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95% | 1g |

$1178.0 | 2025-03-03 | |

| Ambeed | A272272-5g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95 % | 5g |

$4018.00 | 2021-07-07 | |

| Matrix Scientific | 096545-1g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, 95% |

955369-56-9 | 95% | 1g |

$1647.00 | 2023-09-08 | |

| Chemenu | CM151713-1g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95% | 1g |

$1285 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XW776-250mg |

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one |

955369-56-9 | 95+% | 250mg |

4452CNY | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0106-250MG |

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one |

955369-56-9 | 95% | 250MG |

¥ 2,765.00 | 2023-04-12 | |

| A2B Chem LLC | AI64475-1g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95% | 1g |

$860.00 | 2024-07-18 |

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 4 h, 95 °C; 95 °C → rt

1.2 Reagents: Ammonia Solvents: Water

1.2 Reagents: Ammonia Solvents: Water

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 80 °C; 18 h, 95 °C

Referência

- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy, ChemMedChem, 2018, 13(16), 1681-1694

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 80 °C

Referência

- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate , Cuprous iodide Solvents: 1,4-Dioxane ; 5 h, 105 °C

Referência

- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity, ACS Chemical Biology, 2017, 12(7), 1883-1892

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt; overnight, 95 °C; 95 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

Referência

- Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: N,N-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; overnight, 100 °C

Referência

- Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 20 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.3 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 95 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.3 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 95 °C

Referência

- Preparation of dihydropyrazolo pyrimidone derivative and its application, China, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Solvents: 1,4-Dioxane ; overnight, 95 °C

Referência

- Compositions and methods for treating cancer, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 80 °C; 18 h, 95 °C

Referência

- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells, ACS Chemical Biology, 2016, 11(4), 921-930

Método de produção 11

Condições de reacção

1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; rt → 90 °C; 18 h, 90 °C

Referência

- WEE1 protein degrading agent, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt → 120 °C

Referência

- Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors, China, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 4 h, rt → 100 °C

Referência

- Chemical synthesis of Wee1 protein kinase inhibitor adavosertib, China, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; rt → 100 °C; 12 h, 100 °C

Referência

- Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases, China, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 48 h, 90 °C

Referência

- 1,2-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Dimethylethylamine , Cuprous iodide Solvents: 1,4-Dioxane ; overnight, 80 °C

Referência

- Preparation of the fused ring compound and their application as the wee-1 inhibitor, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção

1.1 Reagents: N,N-Dimethylethylenediamine , Potassium carbonate ; overnight, 95 °C

Referência

- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt → 100 °C; overnight, 100 °C

Referência

- Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors as antitumor agents, World Intellectual Property Organization, , ,

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Raw materials

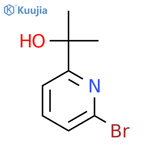

- Methyl 6-bromopyridine-2-carboxylate

- 2-(6-Bromopyridin-2-yl)propan-2-ol

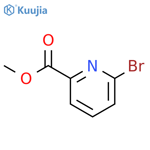

- 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one

- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(2-propen-1-yl)hydrazinyl]-, ethyl ester

- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Preparation Products

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Literatura Relacionada

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one) Produtos relacionados

- 2680611-11-2(2-(3-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid)

- 356531-45-8(2-Chloro-N-(4-fluorobenzyl)aniline)

- 288379-96-4(1-(piperazin-1-yl)cyclohexane-1-carboxamide)

- 2010580-17-1(methyl 4-methyl-2-sulfopentanoate)

- 1805484-22-3(Ethyl 2-cyano-3-difluoromethoxy-5-methylbenzoate)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1000533-62-9(2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol)

- 1252184-79-4(N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide)

- 477713-33-0(1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:955369-56-9)1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one

Pureza:99%/99%/99%/99%

Quantidade:50mg/100mg/250mg/1g

Preço ($):204.0/346.0/508.0/1060.0